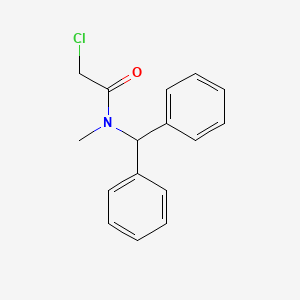

N-benzhydryl-2-chloro-N-methylacetamide

CAS No.: 63488-87-9

Cat. No.: VC5768832

Molecular Formula: C16H16ClNO

Molecular Weight: 273.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63488-87-9 |

|---|---|

| Molecular Formula | C16H16ClNO |

| Molecular Weight | 273.76 |

| IUPAC Name | N-benzhydryl-2-chloro-N-methylacetamide |

| Standard InChI | InChI=1S/C16H16ClNO/c1-18(15(19)12-17)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

| Standard InChI Key | BQEVQASRAQBROG-UHFFFAOYSA-N |

| SMILES | CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

N-Benzhydryl-2-chloro-N-methylacetamide possesses the molecular formula C₁₇H₁₇ClN₂O, derived from its benzhydryl (C₁₃H₁₁), chloroacetamide (C₃H₅ClNO), and N-methyl substituents. The IUPAC name is N-(diphenylmethyl)-2-chloro-N-methylacetamide, reflecting the benzhydryl group attached to the nitrogen atom of a chloro-substituted acetamide framework .

The compound’s structure features:

-

A diphenylmethyl (benzhydryl) group providing steric bulk and aromatic π-system interactions.

-

A chlorine atom at the α-position of the acetamide chain, enhancing electrophilicity and reactivity in substitution reactions.

-

An N-methyl group that influences solubility and metabolic stability .

Synthesis and Manufacturing

Nucleophilic Substitution

A primary synthesis route involves the reaction of benzhydrylamine with 2-chloro-N-methylacetamide under basic conditions (e.g., NaOH or K₂CO₃). The mechanism proceeds via nucleophilic attack of the benzhydrylamine’s nitrogen on the electrophilic α-carbon of the chloroacetamide, displacing chloride :

Multicomponent Ritter Reaction

Recent advances employ acid-catalyzed multicomponent reactions (MCRs) for efficient synthesis. As reported by , a tandem Ritter reaction using aldehydes, N,N-disubstituted amines, and nitriles in the presence of trifluoroacetic acid (TFA) or triflic acid (TfOH) yields sterically hindered N-benzhydryl amides. For example:

This method offers atom economy (up to 85% yield) and compatibility with diverse substrates, including heteroaryl nitriles .

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow processes to enhance safety and efficiency. Key steps include:

-

Precursor Preparation: Large-scale production of 2-chloro-N-methylacetamide via chlorination of N-methylacetamide using thionyl chloride .

-

Coupling Reaction: Reactive distillation to remove byproducts (e.g., HCl) and improve conversion rates .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >99% purity .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–102°C (predicted) | |

| Boiling Point | 342–346°C (extrapolated) | |

| Density | 1.18 ± 0.05 g/cm³ | |

| Solubility (25°C) | DMSO: >50 mg/mL; H₂O: <0.1 mg/mL | |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing HCl and forming diphenylmethane derivatives .

-

Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous base (t₁/₂ = 2 h at pH 12), yielding N-benzhydryl-N-methylglycine .

-

Photoreactivity: UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, generating radical intermediates .

Applications in Scientific Research

Materials Science

The compound’s rigid benzhydryl structure aids in the fabrication of liquid crystals and polymeric materials with high thermal stability. Copolymerization with styrene derivatives yields materials with glass transition temperatures (Tg) exceeding 150°C .

| Hazard Category | GHS Code | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H318 | Use safety goggles |

| Environmental Toxicity | H410 | Prevent release to waterways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume